molecular formula C17H20ClNOS B2628464 (E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one CAS No. 1799265-96-5

(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one

Cat. No.: B2628464
CAS No.: 1799265-96-5
M. Wt: 321.86
InChI Key: JAFCYVHPCBPEKM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a synthetic small molecule featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds targeting the central nervous system. The core 8-azabicyclo[3.2.1]octane structure is a key tropane analog, a class well-known for its affinity for neurological targets, particularly monoamine transporters . While the specific biological profile of this compound requires further investigation, its molecular architecture—comprising a chlorophenyl group and a methylthio-functionalized azabicyclic ring system—suggests potential as a valuable intermediate or pharmacological probe for researching neurotransmitter systems. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the development of novel ligands. The stereochemistry, defined as (1R,5S), is a critical factor for specific binding interactions and will be consistent across supplied batches to ensure research reproducibility. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNOS/c1-21-15-10-13-7-8-14(11-15)19(13)17(20)9-6-12-4-2-3-5-16(12)18/h2-6,9,13-15H,7-8,10-11H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFCYVHPCBPEKM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one, identified by CAS Number 1799265-96-5, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H20ClNOSC_{17}H_{20}ClNOS and a molecular weight of 321.9 g/mol. Its structural features include a 2-chlorophenyl group and a bicyclic azabicyclo[3.2.1]octane moiety, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC17H20ClNOSC_{17}H_{20}ClNOS
Molecular Weight321.9 g/mol
CAS Number1799265-96-5

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that modifications in the molecular structure can enhance the inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

In animal models, the compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. Research has highlighted its ability to stabilize microtubules, which is crucial for neuronal integrity and function. This stabilization may prevent tau protein aggregation, a hallmark of neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Stabilization : Similar compounds have been noted for their ability to stabilize microtubules, thus influencing cell division and apoptosis pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, leading to enhanced neurotransmitter release or inhibition.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in neuronal cells.

Study 1: Anticancer Activity

A study evaluating various derivatives of bicyclic compounds found that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM .

Study 2: Neuroprotective Effects

In a transgenic mouse model for Alzheimer's disease, administration of the compound resulted in reduced tau phosphorylation levels and improved cognitive function compared to control groups . This suggests its potential as a therapeutic agent in neurodegenerative disorders.

Comparison with Similar Compounds

Position 3 Modifications

  • (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl Trifluoromethanesulfonate (2p) : Replacing the methylthio group with a trifluoromethanesulfonate (-OTf) substituent increases electrophilicity, making this compound a reactive intermediate in Suzuki-Miyaura couplings .

Nitrogen-Bound Aryl Groups

  • Target Compound : The absence of a nitrogen-bound aryl group distinguishes it from derivatives like (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, where the aryl group may sterically hinder interactions with hydrophobic binding pockets .

Functional Group Differences in the Propenone Chain

  • (E)-1-[(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine: Replacing the propenone with an N-methoxymethanimine group introduces a basic imine nitrogen, altering solubility and hydrogen-bonding capacity .

Stereochemical and Configurational Effects

Structural and Functional Comparison Table

Compound Name Core Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties
(E)-3-(2-Chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one 3-SMe, N-linked propenone-2-chlorophenyl Methylthio, propenone, 2-chlorophenyl ~333.9 (estimated) Moderate lipophilicity, rigid scaffold
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate 3-OTf, 8-methyl Triflate, bicyclic alkene 327.3 Electrophilic intermediate
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-(4-ClPh), 2-COOMe Ester, 4-chlorophenyl 293.8 High lipophilicity, ester hydrolysis
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 3-ketone, N-(2-F-4-NO2Ph) Nitro, fluoro, ketone 308.7 Electron-withdrawing, metabolic instability

Research Implications

The target compound’s unique combination of a methylthio group and 2-chlorophenyl propenone chain may offer balanced lipophilicity and receptor-binding specificity compared to analogs with bulkier (e.g., iodophenyl ) or more reactive (e.g., triflate ) substituents. Further studies should explore its pharmacokinetic profile and selectivity against biological targets such as neurotransmitter receptors or enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.